![molecular formula C9H12N2O3S B1404714 3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1551867-04-9](/img/structure/B1404714.png)
3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
Overview
Description
“3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one” is a compound that contains a pyrrolidine ring, a sulfone group, and a pyridinone ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Sulfone is a functional group consisting of two oxygen atoms single-bonded to a sulfur atom. Pyridinone is a six-membered ring with five carbon atoms, one nitrogen atom, and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine, sulfone, and pyridinone rings. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfone and pyridinone groups, both of which are polar and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfone and pyridinone groups could increase its solubility in polar solvents .Scientific Research Applications
Cancer Treatment
Compounds with pyrrolo[2,3-b]pyridine structure have been evaluated for their anti-cancer properties. For example, one derivative inhibited breast cancer cell proliferation and induced apoptosis . This suggests that “3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one” could potentially be explored as a lead compound in cancer treatment.
FGFR4 Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as FGFR4 inhibitors with potent anti-proliferative activity against Hep3B cells . This indicates a possible application in targeting specific growth factor receptors in cancer therapy.
Anti-Inflammatory Activity
The pyrrolo[2,3-b]pyridine scaffold has been used in research targeting human neutrophil elastase (HNE), which is involved in inflammatory processes . Therefore, our compound might be investigated for its anti-inflammatory properties.
Hepatic Fibrosis Research
Novel heterocyclic compounds with a pyridin-2-yl structure have been synthesized and evaluated against hepatic stellate cells, which play a role in hepatic fibrosis . This suggests that “3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one” could be used in the study of liver diseases.
Future Directions
properties
IUPAC Name |
3-pyrrolidin-1-ylsulfonyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c12-9-8(4-3-5-10-9)15(13,14)11-6-1-2-7-11/h3-5H,1-2,6-7H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYVSIKKARDWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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